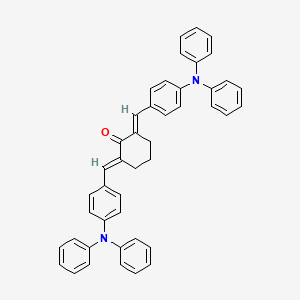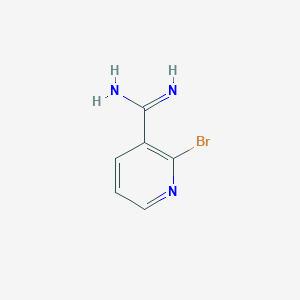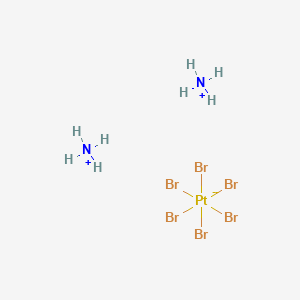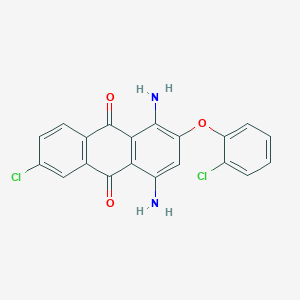![molecular formula C13H12N2O B13129665 6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde CAS No. 87286-78-0](/img/structure/B13129665.png)
6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dimethyl-[2,2’-bipyridine]-5-carbaldehyde is an organic compound belonging to the bipyridine family. It is characterized by the presence of two methyl groups at the 6 and 6’ positions and an aldehyde group at the 5 position of the bipyridine structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in coordination chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dimethyl-[2,2’-bipyridine]-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-bromopicoline.
Coupling Reaction: The 6-bromopicoline undergoes a homocoupling reaction in the presence of a nickel catalyst to form 6,6’-dimethyl-2,2’-bipyridine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-Dimethyl-[2,2’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The bipyridine structure allows for substitution reactions, particularly at the methyl groups, using electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under mild conditions.
Major Products:
Oxidation: 6,6’-Dimethyl-[2,2’-bipyridine]-5-carboxylic acid.
Reduction: 6,6’-Dimethyl-[2,2’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6,6’-Dimethyl-[2,2’-bipyridine]-5-carbaldehyde has numerous applications in scientific research:
Coordination Chemistry: It serves as a ligand to form complexes with transition metals such as palladium, platinum, copper, cobalt, and zinc.
Biological Research: It is investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industrial Applications: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6,6’-Dimethyl-[2,2’-bipyridine]-5-carbaldehyde primarily involves its role as a ligand in coordination complexes. The bipyridine structure allows it to chelate metal ions, forming stable complexes. These complexes can participate in redox reactions, electron transfer processes, and catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Vergleich Mit ähnlichen Verbindungen
6,6’-Dimethyl-2,2’-bipyridine: Lacks the aldehyde group but shares the bipyridine structure and methyl substitutions.
4,4’-Dimethyl-2,2’-bipyridine: Similar bipyridine structure but with methyl groups at the 4 and 4’ positions.
2,2’-Bipyridine: The parent compound without any methyl or aldehyde substitutions.
Uniqueness: 6,6’-Dimethyl-[2,2’-bipyridine]-5-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which allows for a broader range of chemical reactions and applications. Its ability to form stable coordination complexes with various metal ions makes it particularly valuable in coordination chemistry and material science .
Eigenschaften
CAS-Nummer |
87286-78-0 |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-methyl-6-(6-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H12N2O/c1-9-4-3-5-12(14-9)13-7-6-11(8-16)10(2)15-13/h3-8H,1-2H3 |
InChI-Schlüssel |
NULVTGTWEQMWKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=NC(=C(C=C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)













